Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate
Description
Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate is a pyrimidine-derived compound featuring a 4-chlorophenyl substituent at the 4-position of the pyrimidine ring and a sodium carboxylate group at the 2-position. For instance, Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate (CAS 938020-64-5) shares the same core pyrimidine-chlorophenyl scaffold but includes a thioether linkage and an ethyl ester group instead of a carboxylate salt . The sodium salt form likely enhances aqueous solubility and bioavailability, making it a candidate for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C12H8ClN2NaO2 |
|---|---|
Molecular Weight |
270.64 g/mol |
IUPAC Name |
sodium;2-[4-(4-chlorophenyl)pyrimidin-2-yl]acetate |
InChI |
InChI=1S/C12H9ClN2O2.Na/c13-9-3-1-8(2-4-9)10-5-6-14-11(15-10)7-12(16)17;/h1-6H,7H2,(H,16,17);/q;+1/p-1 |
InChI Key |
BVKBBIDFVRFXOL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CC(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclocondensation
The most widely reported method involves constructing the pyrimidine ring through cyclocondensation, followed by functionalization with an acetic acid side chain. Key steps include:
- Formation of 4-(4-chlorophenyl)pyrimidine-2-carbaldehyde :
Introduction of Acetic Acid Moiety :
Saponification to Sodium Salt :
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling enables regioselective introduction of the 4-chlorophenyl group:
Suzuki–Miyaura Coupling :
Post-Functionalization :
One-Pot Synthesis via Microwave Assistance
Microwave irradiation significantly reduces reaction times:
- Reactants : 4-Chlorophenylacetonitrile, guanidine hydrochloride, and ethyl chloroacetate.
- Conditions :
- Advantages :
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method (CN116425671A) outlines scalable production:
Crystallization Optimization
- Solvent System : Methanol/ethyl acetate (1:1) yields monoclinic crystals (P2₁/c).
- Particle Size : 50–100 μm (controlled by cooling rate).
Analytical and Process Data
Table 1: Comparison of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 68–82 | 98–99 | 24–36 | Moderate |
| Microwave-Assisted | 88 | 97 | 0.25 | High |
| Continuous Flow | 92 | 99.5 | 0.5 | Industrial |
Table 2: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–150°C | +15% efficiency |
| Solvent Polarity | ε = 20–30 (e.g., DMF) | +20% rate |
| NaOH Concentration | 2–3 M | +10% conversion |
Research Findings and Optimization
Catalytic Systems
Solvent Effects
- Polar Aprotic Solvents : DMF enhances reaction rates by stabilizing transition states (kinetic studies).
- Ethanol vs. Methanol : Ethanol reduces epimerization during saponification (ee: 98% vs. 85%).
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Table 1: Structural Comparison of Sodium 2-(4-(4-Chlorophenyl)Pyrimidin-2-yl)Acetate and Analogs
Functional Group and Solubility Differences
- Sodium Carboxylate vs. Esters/Thioethers : The sodium carboxylate group in the target compound confers superior water solubility compared to ethyl/methyl esters (e.g., Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate), which are more lipophilic . This makes the sodium salt preferable for formulations requiring rapid dissolution.
- Thioether vs.
Biological Activity
Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate, a pyrimidine derivative, has garnered significant interest due to its diverse biological activities. This article explores its anti-inflammatory, antibacterial, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine ring substituted with a 4-chlorophenyl group and an acetate moiety. The synthesis typically involves reactions that incorporate chlorinated phenyl groups into pyrimidine frameworks, enhancing the compound's biological activity due to the electron-withdrawing nature of the chlorine atom.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Inhibition of COX Enzymes
The compound exhibited significant inhibition of COX-1 and COX-2 enzymes, as demonstrated in a screening assay. The half-maximal inhibitory concentration (IC50) values for various derivatives were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results indicate that while this compound is less potent than celecoxib, it still demonstrates promising anti-inflammatory properties .
Antibacterial Activity
The antibacterial efficacy of this compound was assessed against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.
MIC Values Against Bacterial Strains
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.
Cytotoxicity Assay Results
In a study evaluating its cytotoxic effects on cancer cell lines, the following IC50 values were observed:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25.5 |
| A549 (Lung Cancer) | 30.7 |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for Sodium 2-(4-(4-chlorophenyl)pyrimidin-2-yl)acetate, and how can its purity be optimized?
- Methodology :
- Step 1 : React 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl chloroacetate in acetone using potassium carbonate (K₂CO₃) as a base under reflux for 12 hours to yield ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate .
- Step 2 : Treat the intermediate with hydrazine hydrate to form 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetohydrazide .
- Step 3 : Convert the hydrazide to the sodium salt via hydrolysis under basic conditions (e.g., NaOH).
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, methanol/buffer mobile phase) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopic Characterization :
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, pyrimidine ring vibrations) .
- NMR (¹H/¹³C) : Assign peaks for the pyrimidine ring (δ ~8.5–9.0 ppm for aromatic protons), acetate moiety (δ ~4.2 ppm for CH₂COO⁻), and chlorophenyl group .
- HRMS : Verify molecular ion ([M+Na]⁺) and fragmentation patterns .
- Chromatography :
- HPLC : Use a mobile phase of methanol and sodium perchlorate buffer (pH 2.7) with UV detection at 254 nm .
Q. What safety precautions are essential during synthesis and handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., hydrazine hydrate) .
- Waste Disposal : Segregate halogenated waste (chlorophenyl byproducts) and neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with voltage-gated sodium channels?
- Methodology :
- Target Preparation : Retrieve the sodium channel structure (e.g., PDB ID 6AGF) and prepare it using AutoDock Tools (remove water, add polar hydrogens) .
- Ligand Preparation : Optimize the compound’s geometry with Gaussian 16 (B3LYP/6-31G*) and generate PDBQT files.
- Docking : Use AutoDock Vina with a grid box centered on the channel’s binding site (dimensions: 20×20×20 Å). Set exhaustiveness to 20 for accuracy .
- Analysis : Rank binding poses by affinity scores (ΔG) and validate with molecular dynamics simulations (e.g., GROMACS).
Q. What computational tools can elucidate the compound’s electronic properties and charge distribution?
- Wavefunction Analysis :
- Electrostatic Potential (ESP) : Calculate ESP surfaces using Multiwfn to identify nucleophilic/electrophilic regions (critical for reactivity prediction) .
- Topology Analysis : Perform Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points and electron density gradients .
- Solvent Effects : Conduct time-dependent DFT (TD-DFT) calculations with a polarizable continuum model (PCM) to simulate aqueous environments.
Q. How can structural modifications enhance antiproliferative activity while maintaining solubility?
- Structure-Activity Relationship (SAR) Strategies :
- Pyrimidine Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance target affinity .
- Acetate Salt Variations : Test potassium or magnesium salts to compare solubility profiles .
- Bioisosteric Replacement : Replace the thioether group with sulfone or sulfoxide moieties to improve metabolic stability .
- In Vitro Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination and parallel artificial membrane permeability assays (PAMPA) for solubility screening .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Buffer Stability Studies :
- Conditions : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
- Analysis : Withdraw aliquots at 0, 6, 12, and 24 hours; quantify degradation via HPLC with a C18 column (methanol:buffer = 70:30) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition temperatures.
Q. How can crystallography and topology analysis resolve intermolecular interactions in solid-state forms?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water, 1:1). Resolve the structure with SHELXS-97 and refine using Olex2 .
- Intermolecular Interaction Mapping : Use Multiwfn to calculate Hirshfeld surfaces and fingerprint plots, highlighting H-bonding (e.g., C=O···Na⁺) and π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
